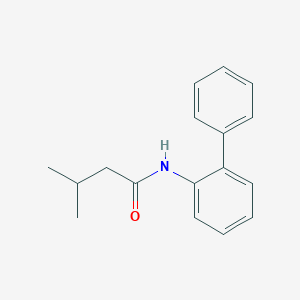
1-Hexylsulfonyl-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylsulfonyl-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a hexylsulfonyl group and two nitro groups at the 2 and 4 positions. This compound is part of the dinitrobenzene family, known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexylsulfonyl-2,4-dinitrobenzene typically involves the nitration of hexylsulfonylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely and efficiently. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexylsulfonyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and alkoxides.
Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the nitro groups.
Reduction Reactions: The major products are hexylsulfonyl-2,4-diaminobenzene derivatives.
Oxidation Reactions: Sulfone derivatives are the primary products.
Applications De Recherche Scientifique
1-Hexylsulfonyl-2,4-dinitrobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Hexylsulfonyl-2,4-dinitrobenzene primarily involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the substitution of the nitro groups by nucleophiles. This process involves the formation of a Meisenheimer complex, followed by the elimination of the leaving group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Uniqueness
1-Hexylsulfonyl-2,4-dinitrobenzene is unique due to the presence of the hexylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other dinitrobenzene isomers. This functional group enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions .
Propriétés
Numéro CAS |
846-15-1 |
|---|---|
Formule moléculaire |
C12H16N2O6S |
Poids moléculaire |
316.33 g/mol |
Nom IUPAC |
1-hexylsulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O6S/c1-2-3-4-5-8-21(19,20)12-7-6-10(13(15)16)9-11(12)14(17)18/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
MDSHUGGZYDLPLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)


![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)


![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)




